molecular formula C7H10F3NO3 B1435358 3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate CAS No. 1597771-06-6

3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate

Cat. No. B1435358
M. Wt: 213.15 g/mol
InChI Key: ZHTUKSCLFOSOMO-UHFFFAOYSA-N
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Description

“3-Oxa-6-Azabicyclo[3.1.1]Heptane” is a type of bicyclic morpholine . It’s of particular interest as a morpholine isostere because it is achiral and shows similar lipophilicity to that of morpholine .


Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . The first synthesis of a similar compound, morpholine 3a (tosylate salt), has been described; the seven-step sequence begins with inexpensive starting materials and uses straightforward chemistry .


Molecular Structure Analysis

The molecular formula of a related compound, 6-oxa-3-azabicyclo[3.1.1]heptane, is C5H9NO . Another related compound, 6-oxa-3-azabicyclo[3.1.1]heptane hydrochloride, has a molecular weight of 135.59 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

3-Oxa-6-Azabicyclo[3.1.1]Heptane and its derivatives are significant in medicinal chemistry, particularly as building blocks. These bicyclic morpholines, including the tosylate salt of 3-oxa-6-azabicyclo[3.1.1]heptane, have been synthesized using straightforward chemistry from inexpensive starting materials (Walker, Eklov, & Bedore, 2012). They are notable for their achiral nature and similar lipophilicity to morpholine, as seen in a derived analogue (Wishka et al., 2011).

Structural and Conformational Studies

The structures of various bicyclic β-lactams, including derivatives of 3-Oxa-6-Azabicyclo[3.1.1]Heptane, have been extensively studied. For instance, ab initio methods were employed to analyze the structures of 7-oxo-1-azabicyclo[3.2.0] heptane and its derivatives, which are related to β-lactamase inhibitor capability (Fernández, Carballiera, & Ríos, 1992).

Application in Functional Diversity and Drug Design

The diversity of functions achieved through derivatization of 3-Oxa-6-Azabicyclo[3.1.1]Heptane frameworks is significant. A study described the synthesis of C-3 disubstituted derivatives, illustrating the framework's potential in embedding γ-amino butyric acid (GABA) and creating backbone-constrained analogues of FDA-approved drugs (Garsi et al., 2022).

Novel Ring Systems and Synthesis Pathways

Innovative synthesis methods for creating novel bicyclic ring systems based on 3-Oxa-6-Azabicyclo[3.1.1]Heptane have been developed. For example, the 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane ring system was synthesized from basic starting materials, contributing to the understanding of stereochemistry in these compounds (Brown, Corbett, & Howarth, 1977).

Cyclization and Structural Investigations

Cyclization reactions involving compounds related to 3-Oxa-6-Azabicyclo[3.1.1]Heptane have been explored. For instance, the synthesis of 6-oxa-1-azabicyclo[3.1.0]hexanes through photoisomerization and peracid oxidation of pyrrolines shows the complexity of reactions these compounds can undergo (Black, Edwards, & Laaman, 1998).

Advanced Synthesis Techniques

Advanced synthesis techniques, such as the Mukaiyama-Ohno’s method, have been applied to create the basic skeleton of penicillin-type β-lactams, demonstrating the versatility of 3-Oxa-6-Azabicyclo[3.1.1]Heptane derivatives in antibiotic development (Chiba et al., 1985).

Safety And Hazards

For a related compound, 6-oxa-3-azabicyclo[3.1.1]heptane hydrochloride, the safety information includes hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P280-P305+P351+P338 .

Future Directions

Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane, are important building blocks in medicinal chemistry research . They have been incorporated into the structure of the antihistamine drug Rupatadine . This suggests potential future directions for the development of new drugs using these types of compounds.

properties

IUPAC Name

3-oxa-6-azabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.C2HF3O2/c1-4-2-7-3-5(1)6-4;3-2(4,5)1(6)7/h4-6H,1-3H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTUKSCLFOSOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC1N2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate
Reactant of Route 2
3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate
Reactant of Route 3
3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate
Reactant of Route 4
3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate
Reactant of Route 5
3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate
Reactant of Route 6
3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate

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